molecular formula C17H21N5O7 B571421 ((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate CAS No. 106743-56-0

((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate

Cat. No.: B571421
CAS No.: 106743-56-0
M. Wt: 407.383
InChI Key: IKVCYEDNSUMXJN-SDBHATRESA-N
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Description

((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C17H21N5O7 and its molecular weight is 407.383. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Transformations and Synthesis

Research on similar compounds reveals a focus on their chemical transformations and synthesis. For example, Ivanova et al. (2006) studied the transformations of a related compound under treatment with bases, leading to various products depending on the base applied (Ivanova et al., 2006). Similarly, Ramesh et al. (2017) described the chemoenzymatic synthesis of related compounds for applications like HMG-CoA reductase inhibitors (Ramesh et al., 2017).

2. Optical Properties and Absolute Configuration

The conformation, optical properties, and absolute configuration of similar compounds have been studied, as illustrated by Ivanova and Spiteller (2011). Their research applied various spectroscopic methods and theoretical calculations to evaluate optical phenomena and intermolecular interactions, which are crucial in drug discovery (Ivanova & Spiteller, 2011).

3. Nematicidal and Antifungal Properties

The synthesis and evaluation of related compounds for nematicidal and antifungal properties have been explored by Srinivas et al. (2017). They found that certain compounds showed significant activity against nematodes and fungi, suggesting potential for agricultural applications (Srinivas et al., 2017).

4. Acyclic Nucleoside and Nucleotide Analogs

The synthesis of acyclic nucleoside and nucleotide analogs derived from similar compounds has been researched for potential applications in pharmaceuticals. Janeba et al. (2000) focused on synthesizing derivatives of 6-amino-7H-purin-8(9H)-one, which could have implications in medicinal chemistry (Janeba et al., 2000).

5. Radioligand for Receptor Characterization

Baraldi et al. (2004) investigated a compound as a selective antagonist ligand for A2B adenosine receptors, using it as a radioligand for pharmacological characterization. This research is significant for understanding receptor functions and drug development (Baraldi et al., 2004).

Mechanism of Action

Target of Action

The primary target of N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate is the human adenosine receptor, specifically the A1 receptor . The A1 receptor is a G protein-coupled receptor involved in various physiological processes including neurotransmission and regulation of heart rate.

Mode of Action

N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate interacts with the A1 receptor by binding to it. This binding can influence the receptor’s activity, leading to changes in the cellular response to adenosine .

Biochemical Pathways

Upon binding to the A1 receptor, N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate can affect various biochemical pathways. These include the adenosine signaling pathway, which plays a crucial role in many physiological processes such as inflammation, sleep, and cardiovascular function .

Result of Action

The binding of N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate to the A1 receptor can lead to changes in cellular responses to adenosine. This can result in various molecular and cellular effects, depending on the specific physiological context .

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(2-acetamido-6-oxo-1H-purin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O7/c1-7(23)19-16-20-13-10(14(25)21-16)18-6-22(13)15-12-11(28-17(3,4)29-12)9(27-15)5-26-8(2)24/h6,9,11-12,15H,5H2,1-4H3,(H2,19,20,21,23,25)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVCYEDNSUMXJN-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)COC(=O)C)OC(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)COC(=O)C)OC(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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